

An In-depth Technical Guide to 4-Chloro-2-nitroanisole

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Compound of Interest

Compound Name: 4-Chloro-2-nitroanisole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-nitroanisole**, a key chemical intermediate in the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes a typical workflow for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Molecular and Physical Properties

4-Chloro-2-nitroanisole, with the empirical formula $C_7H_6ClNO_3$, is a halogenated aromatic compound.^[1] It presents as a yellow-green to pale yellow crystalline solid at room temperature and is characterized by a molecular weight of 187.58 g/mol.^{[2][3]} While sparingly soluble in water, it demonstrates greater solubility in organic solvents such as ethanol and acetone.^[1]

Summary of Quantitative Data

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ CINO ₃	[1][2]
Molecular Weight	187.58 g/mol	[2][3]
Melting Point	96 - 99 °C	[4][5][6]
Boiling Point	279.6 ± 20.0 °C at 760 mmHg	[4]
Density	1.4 ± 0.1 g/cm ³	[4]
Flash Point	122.9 ± 21.8 °C	[4]
Vapor Pressure	0.00675 mmHg at 25°C	[5]
Refractive Index	1.560 - 1.600	[4][5]
XLogP3	2.51	[4]

Synthesis of 4-Chloro-2-nitroanisole

4-Chloro-2-nitroanisole is primarily synthesized in industrial settings and is not known to occur naturally.^[1] A common laboratory-scale synthesis involves the methylation of 4-chloro-2-nitrophenol. This procedure is detailed below.

Experimental Protocol: Methylation of 4-chloro-2-nitrophenol

This protocol describes the synthesis of **4-Chloro-2-nitroanisole** from 4-chloro-2-nitrophenol using a methylating agent in the presence of a base.

Materials:

- 4-chloro-2-nitrophenol (0.072 mol, 12.6 g)
- Acetone (40 ml)
- Potassium carbonate (9.72 g)
- Methylating agent (e.g., dimethyl sulfate)

- 250 ml three-necked flask
- Stirring system
- Thermometer
- Condenser

Procedure:

- Reaction Setup: In a 250 ml three-necked flask equipped with a stirring system, thermometer, and condenser, combine 4-chloro-2-nitrophenol (12.6 g), acetone (40 ml), and potassium carbonate (9.72 g).[\[7\]](#)
- Addition of Methylating Agent: While stirring the mixture, slowly add the methylating agent.
- Reaction Conditions: Maintain the reaction mixture at a controlled temperature and continue stirring for a specified duration to ensure the completion of the reaction.
- Work-up: After the reaction is complete, the mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the acetone.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Analytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis and quantification of chloro-nitro aromatic compounds like **4-Chloro-2-nitroanisole**. A typical workflow is outlined below.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

- Extraction: For solid samples, an appropriate solvent extraction method should be employed. For liquid samples, a liquid-liquid extraction may be necessary.

- Dilution: The extracted sample is diluted to an appropriate concentration with a suitable solvent (e.g., hexane or dichloromethane).
- Internal Standard: An internal standard, such as a deuterated analog, may be added to improve quantitative accuracy.

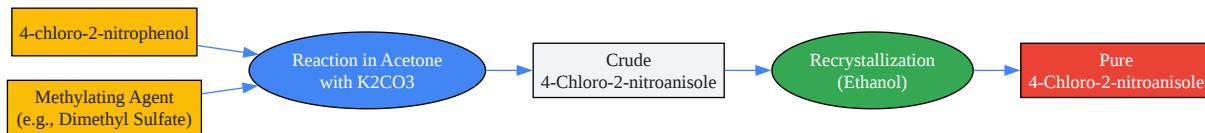
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: An instrument equipped with a capillary column suitable for the separation of semi-volatile aromatic compounds (e.g., a mid-polar GC column) is used.
- Carrier Gas: Helium is typically used as the carrier gas.
- Injection Mode: A splitless or pulsed splitless injection is commonly employed for trace analysis.
- Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the target analyte from other components in the sample. An example program could be: initial temperature of 50°C, ramped to 280°C.
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection.
- Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative analysis.

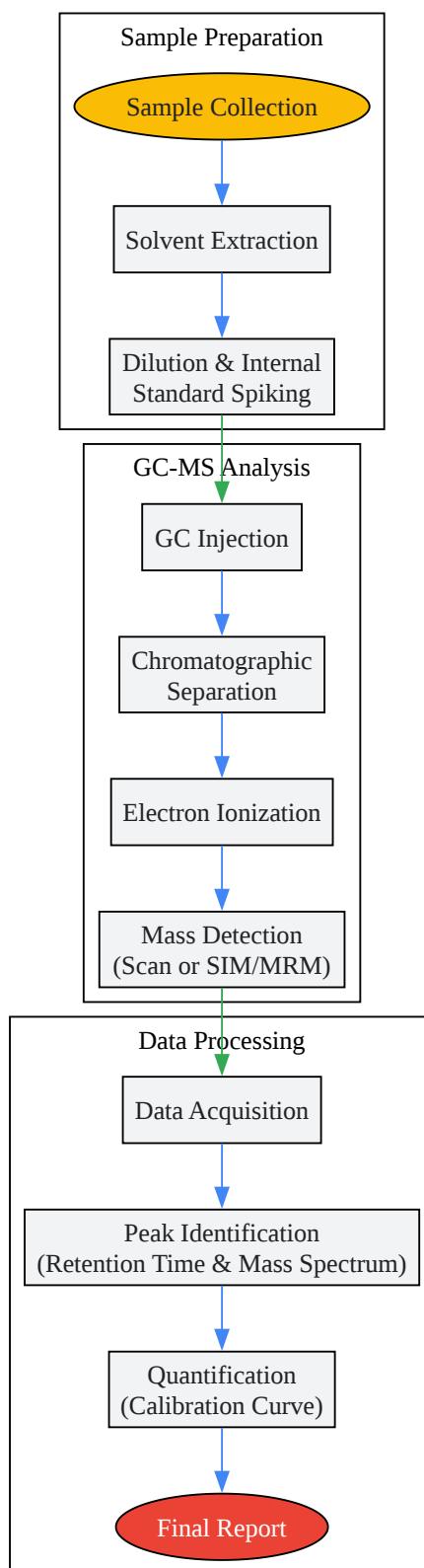
3. Data Analysis:

- Identification: The analyte is identified by its retention time and the fragmentation pattern in its mass spectrum, which is compared to a reference standard or a spectral library.
- Quantification: The concentration of the analyte is determined by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

Visualized Pathways and Workflows

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Caption: Synthesis of **4-Chloro-2-nitroanisole** via methylation.



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Caption: Generalized workflow for GC-MS analysis.

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